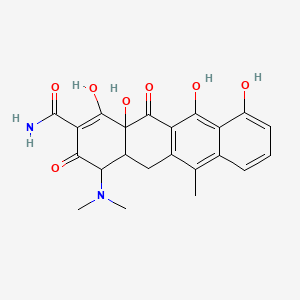
4-(Dimethylamino)-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Epianhydrotetracycline is a degradation product of tetracycline, a widely used antibiotic. This compound forms through the epimerization and dehydration of tetracycline at the C6 position, leading to the aromatization of the B ring . It is known for its significantly higher toxicity compared to tetracycline and doxycycline .
準備方法
Synthetic Routes and Reaction Conditions: 4-Epianhydrotetracycline is typically formed as a degradation product of tetracycline under specific conditions. The process involves the epimerization of tetracycline followed by dehydration at the C6 position. This reaction can be facilitated by acidic or basic conditions, often involving the use of hydrochloric acid or sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of 4-Epianhydrotetracycline is not a primary goal but rather a byproduct of tetracycline manufacturing. The compound is often isolated and quantified using high-performance liquid chromatography (HPLC) methods. These methods involve the use of specific columns and mobile phases to separate and detect 4-Epianhydrotetracycline from other tetracycline derivatives .
化学反応の分析
Types of Reactions: 4-Epianhydrotetracycline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 4-Epianhydrotetracycline back to less oxidized forms.
Substitution: This compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield less oxidized forms of the compound .
科学的研究の応用
4-Epianhydrotetracycline has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of tetracycline stability and degradation.
Medicine: Research focuses on its toxicity and potential therapeutic applications, despite its higher toxicity compared to tetracycline.
Industry: It is used in quality control processes to monitor the stability of tetracycline-containing products.
作用機序
4-Epianhydrotetracycline exerts its effects primarily through interactions with bacterial ribosomes, similar to tetracycline. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site . This action disrupts bacterial growth and replication. Additionally, the compound can induce antibiotic resistance mechanisms in bacteria, leading to increased mutation rates and multidrug resistance .
類似化合物との比較
4-Epitetracycline: Another degradation product of tetracycline, formed through epimerization without dehydration.
Anhydrotetracycline: Formed through the dehydration of tetracycline without epimerization.
Tetracycline: The parent compound, widely used as an antibiotic.
Uniqueness: 4-Epianhydrotetracycline is unique due to its combination of epimerization and dehydration, leading to a distinct chemical structure and significantly higher toxicity. This makes it a valuable compound for studying the stability and degradation of tetracycline, as well as its effects on bacterial resistance mechanisms .
特性
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTKGQINVKPHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
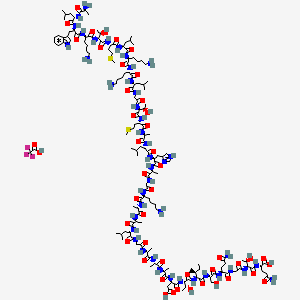
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
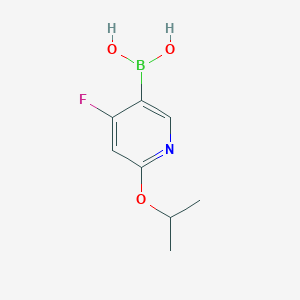
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
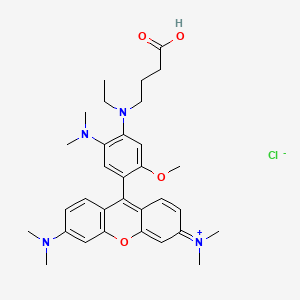
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)


![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
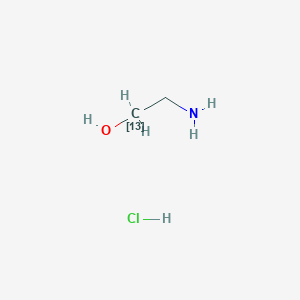

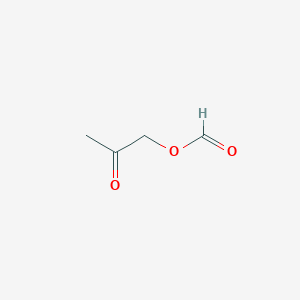
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
